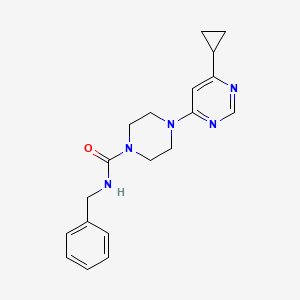

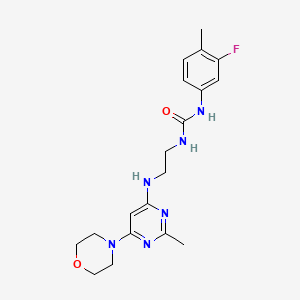

![molecular formula C9H18ClNO B2517352 2-Azaspiro[4.5]decan-8-ol;hydrochloride CAS No. 2413867-71-5](/img/structure/B2517352.png)

2-Azaspiro[4.5]decan-8-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azaspiro[4.5]decan-8-ol;hydrochloride is a chemical compound that belongs to the class of azaspirodecanones. This compound is of interest due to its potential pharmacological properties and its structural complexity, which includes a spirocyclic framework. The spirocyclic structure is characterized by a quaternary carbon atom that is shared between two rings, in this case, a cyclohexane ring and a five-membered lactam ring.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a new series of 8-substituted-2-oxo-8-azaspiro(4,5)decan-1-ones, which are structurally related to this compound, has been synthesized for pharmacological evaluation . These compounds were synthesized as analogues of the muscarinic agonist RS-86, indicating that the synthetic approach to these compounds is feasible and can be tailored for the development of potential pharmaceutical agents.

Molecular Structure Analysis

The molecular structure of compounds within the 2-azaspiro[4.5]decan-8-one series has been elucidated using crystallographic methods. For example, the crystal and molecular structure of a β-CH-acylated product derived from a 2-azaspiro[4.5]decan-8-one has been determined . This provides valuable information on the three-dimensional arrangement of atoms in the molecule and can be used to infer the structure of this compound.

Chemical Reactions Analysis

The reactivity of the 2-azaspiro[4.5]decan-8-one framework has been demonstrated through its interaction with 5-arylfuran-2,3-diones, leading to β-CH-acylation of the enamino fragment . This indicates that the compound can undergo chemical transformations that may be useful in the synthesis of more complex molecules or in the modification of its pharmacological properties.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the structural analysis and synthetic methods suggest that the compound is likely to possess properties typical of lactams and spirocyclic compounds. These may include a certain degree of polarity due to the presence of the lactam nitrogen and the potential for hydrogen bonding, which could affect its solubility and stability.

Scientific Research Applications

Antiviral Applications

Antiviral Properties Against Human Coronavirus and Influenza Virus : A study by Apaydın et al. (2019) highlights the synthesis and evaluation of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, including derivatives of 2-Azaspiro[4.5]decan-8-ol hydrochloride, which showed inhibition of human coronavirus 229E replication. This compound presents a versatile scaffold for antiviral drug development, specifically targeting coronaviruses (Apaydın et al., 2019).

Anticonvulsant and Neurotoxic Properties : A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, were synthesized and evaluated for their anticonvulsant and neurotoxic properties. They showed varying degrees of effectiveness in controlling seizures, highlighting the potential of this chemical structure in the development of anticonvulsant drugs (Obniska et al., 2006).

Synthesis of Antimicrobial Agents : Al-Ahmadi (1995) explored the synthesis of 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5] decan-2-one derivatives, closely related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, showing their potential as antimicrobial agents. This research opens avenues for developing new antimicrobial compounds based on the spiroheterocyclic framework (Al-Ahmadi & El-zohry, 1995).

Anticancer Activity : A study by Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity. These compounds, structurally related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, showed moderate to high inhibition activities against various cancer cell lines, underscoring their potential as anticancer agents (Flefel et al., 2017).

Immunomodulatory Agents : Badger et al. (1990) reported the antiarthritic and suppressor cell-inducing activity of azaspiranes, including compounds similar to 2-Azaspiro[4.5]decan-8-ol hydrochloride. These findings suggest that such compounds could be effective in treating autoimmune diseases and in tissue transplantation (Badger et al., 1990).

Antiepileptic Drug Synthesis : Sun Xiao-bin (2007) conducted research on the synthesis of Gabapentin hydrochloride, an antiepileptic drug, using a process that involves the synthesis of 2-hydroxy-2-azaspiro[4.5]decan-3-one, a compound closely related to 2-Azaspiro[4.5]decan-8-ol hydrochloride (Sun Xiao-bin, 2007).

Synthesis of Liquid Crystals and Insecticides : Zhang Feng-bao (2006) explored the use of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, as a bifunctional synthetic intermediate in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. This indicates the broad utility of this class of compounds in diverse scientific and industrial applications (Zhang Feng-bao, 2006).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that spiro compounds, which include 2-azaspiro[45]decan-8-ol Hydrochloride, are widely applied in the synthesis of biologically active compounds .

Mode of Action

It’s known that spiro compounds can interact with various biological targets, leading to changes in cellular processes .

Result of Action

It’s known that spiro compounds are promising for the production of important biologically active compounds .

properties

IUPAC Name |

2-azaspiro[4.5]decan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-8-1-3-9(4-2-8)5-6-10-7-9;/h8,10-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKMXLCFYSEBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O)CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

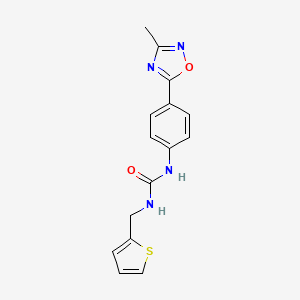

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)

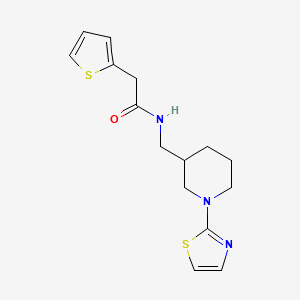

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

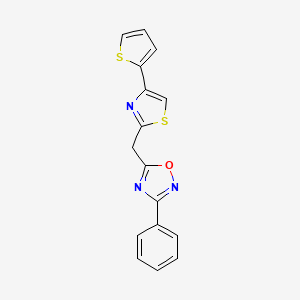

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)